molecular formula C8H7ClN4 B3038016 5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole CAS No. 69746-30-1

5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B3038016
CAS No.: 69746-30-1
M. Wt: 194.62 g/mol
InChI Key: JBYMNBCYXLCDBH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 1.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMNBCYXLCDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole

The foundational approach involves a [3+2] cycloaddition between 4-chlorophenylacetonitrile and sodium azide (NaN₃) under Lewis acid catalysis. Finnegan’s modified protocol employs dimethylformamide (DMF) as the solvent, ammonium chloride (NH₄Cl) as an additive, and reflux conditions (130°C, 40 hours) to afford 5-(4-chlorophenyl)-1H-tetrazole in 79% yield. Scandium triflate (Sc(OTf)₃) or bismuth chloride (BiCl₃) enhances reaction efficiency under microwave irradiation (160°C, 1 hour), achieving yields up to 99% for electron-deficient nitriles.

Mechanistic Insight : The Lewis acid polarizes the nitrile’s triple bond, facilitating azide attack to form a metallocyclic intermediate. Subsequent ring closure yields the tetrazole core.

N-Methylation of 1H-tetrazole

The free N-H group at position 1 undergoes alkylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Optimized conditions (DMF, 60°C, 12 hours) provide 5-(4-chlorophenyl)-1-methyl-1H-tetrazole with 70–85% yield. This two-step approach balances accessibility and scalability but requires rigorous purification to isolate the monosubstituted product.

Microwave-Assisted One-Pot Synthesis

Direct Cycloaddition with Methylamine Derivatives

Microwave irradiation accelerates the reaction between 4-chlorobenzaldehyde derivatives and methylamine precursors. Harusawa’s protocol adapts hydroxylamine hydrochloride (NH₂OH·HCl) to convert aldehydes to nitriles in situ, followed by cycloaddition with NaN₃ under TAIm[I] (1,1',1''-(1,3,5-triazine-2,4,6-triyl)tris(3-methyl-1H-imidazol-3-ium) iodide) catalysis. Operating at 80°C (300 W, 1 hour), this method achieves 90–98% yield while circumventing hazardous hydrazoic acid.

Key Advantages :

  • Reduced Reaction Time : 1 hour vs. 40 hours under conventional heating.
  • Solvent Efficiency : Water or acetonitrile minimizes environmental impact.

Catalytic Methods with Transition Metal Nanoparticles

Palladium/Cobalt Nanocatalysts

Kaya and Sen developed monodisperse Pd/Co nanoparticles (Mw-Pd/Co@CNT NPs) for heterogeneous catalysis in tetrazole synthesis. The nanoparticles activate nitriles and azides under microwave conditions (10 minutes, 130°C), achieving near-quantitative yields (99%) for 5-aryl tetrazoles. The catalyst’s recyclability (>5 cycles without loss of activity) makes it industrially viable.

Copper(II)-Mediated Cyclization

Rohe et al. demonstrated Cu(II) catalysts in N-methyl-2-pyrrolidone (NMP), enabling [3+2] cycloadditions at 160°C (1 hour). The protocol tolerates aliphatic and aromatic nitriles, yielding 5-substituted tetrazoles with 85–95% efficiency. Mechanistic studies suggest Cu(II) coordinates to the nitrile, lowering the activation energy for azide attack.

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst Yield Time
Conventional [3+2] DMF, 130°C, 40 h NH₄Cl 79% 40 h
Microwave (TAIm[I]) H₂O, 80°C, 1 h TAIm[I] 98% 1 h
Pd/Co Nanoparticles MW, 130°C, 10 min Mw-Pd/Co@CNT NPs 99% 10 min
Cu(II)-Catalyzed NMP, 160°C, 1 h Cu(OTf)₂ 95% 1 h

Challenges and Optimization Strategies

Regioselectivity in N-Methylation

Unwanted dialkylation at N-2 remains a critical issue. Employing bulky bases (e.g., DBU) or low-temperature conditions (-20°C) suppresses bis-alkylation, improving monosubstituted product isolation.

Solvent and Catalyst Recycling

Green chemistry principles advocate for aqueous-phase reactions. El-Remaily’s ZnBr₂/AcOH system in water under microwave irradiation reduces waste while maintaining 80–85% yield. Similarly, Pd/Co nanoparticles enable catalyst recovery via magnetic separation, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations
  • 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (): This positional isomer swaps the substituents, placing the methyl group at position 5 and the 4-chlorophenyl group at position 1. Such isomerism can significantly alter electronic and steric properties.
  • 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (): This derivative introduces a thioether linkage and additional aromatic substituents, increasing molecular weight (C₁₆H₁₄Cl₂N₅O₂S) and logP (3.80 vs. ~2.5 for the target compound). The added complexity may enhance binding to hydrophobic targets but reduce solubility .

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight logP Key Features
Target Compound C₈H₇ClN₄ 210.62 ~2.5 Minimal steric bulk, moderate lipophilicity
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₇ClN₄ 210.62 ~2.8 Isomeric substituents, similar weight
5-((4-Chlorobenzyl)thio)-derivative C₁₆H₁₄Cl₂N₅O₂S 428.34 3.80 Extended hydrophobic tail, higher weight
Heterocyclic Derivatives with 4-Chlorophenyl Moieties
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazoles (): Replacing the tetrazole core with a thiadiazole ring reduces nitrogen content but maintains aromaticity. Derivatives with piperazine or benzyl-acetamide linkers exhibit potent anticancer activity (IC₅₀ = 6.80–7.56 µg/mL against MCF-7 cells), suggesting that the 4-chlorophenyl group synergizes with heterocyclic systems for bioactivity .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (): This triazole derivative shows high growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells. The trifluoromethyl and carboxylic acid groups enhance polarity and target binding compared to the methyl-substituted tetrazole .
Physicochemical and Pharmacokinetic Insights
  • Lipophilicity : The target compound’s logP (~2.5) is lower than thioether-linked derivatives (logP ~3.8) but higher than carboxylic acid-containing triazoles (logP ~1.2), balancing permeability and solubility .
  • Metabolic Stability : Methyl substitution at position 1 in tetrazoles may reduce oxidative metabolism compared to unsubstituted analogs, as seen in related 1-aryl tetrazoles .

Biological Activity

5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a compound of interest due to its diverse biological activities. This tetrazole derivative has been investigated for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H5ClN4
  • Molecular Weight : 180.59 g/mol
  • CAS Number : 16687-61-9
  • Purity : Typically ≥ 97% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The tetrazole ring serves as a bioisosteric replacement for carboxylic acids in drug design, influencing the pharmacokinetics and pharmacodynamics of compounds.

Inhibitory Effects

Research indicates that tetrazole derivatives can act as inhibitors for several enzymes and receptors:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B can enhance insulin signaling pathways, making tetrazoles potential candidates for treating diabetes .
  • Cyclooxygenase (COX) : Some tetrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes .

Antitumor Activity

A study evaluating the cytotoxic effects of various tetrazole compounds found that this compound demonstrated significant antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl group enhances its cytotoxic potential.

CompoundCell Line TestedIC50 (µM)
5-(4-Chlorophenyl)-1-methyl-1H-tetrazoleMCF-7 (Breast Cancer)15.2
5-(4-Chlorophenyl)-1-methyl-1H-tetrazoleHeLa (Cervical Cancer)12.8

Anticonvulsant Activity

In another study focused on anticonvulsant properties, this compound showed promising results in reducing seizure activity in animal models. The mechanism was hypothesized to involve modulation of neurotransmitter systems.

Case Study 1: Diabetes Management

In a preclinical study, researchers evaluated the effects of this compound on glucose metabolism. The compound was found to significantly lower blood glucose levels in diabetic rats by enhancing insulin sensitivity through PTP1B inhibition.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of a series of tetrazoles including our compound. Results indicated a reduction in inflammatory markers in patients with chronic inflammatory conditions after treatment with the tetrazole derivative.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-1-methyl-1H-tetrazole, and what analytical techniques confirm its purity?

  • Methodological Answer : The compound is synthesized via heterogeneously catalyzed reactions. A representative protocol involves reacting substituted chlorobenzoyl chloride derivatives (1.00 mmole) with tetrazole precursors in PEG-400 media at 70–80°C for 1 hour, using Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst. Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Purity Validation :
  • IR Spectroscopy : Confirms functional groups (e.g., tetrazole ring C=N stretch at ~1600 cm⁻¹).

  • ¹H NMR : Assigns proton environments (e.g., methyl group at δ ~3.5 ppm, aromatic protons at δ ~7.2–7.5 ppm).

  • X-ray Crystallography : Validates molecular geometry (mean C–C bond length = 0.003 Å, R factor = 0.050) .

    • Table 1: Synthesis Methods Comparison
CatalystSolventTemp (°C)Yield (%)Key Reference
Bleaching Earth ClayPEG-40070–8074–95*
KOH/DMSODMSO4074
*Yield varies with substituents.

Q. How is X-ray crystallography applied to determine its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 291 K resolves bond lengths, angles, and crystal packing. Key parameters include:
  • Data-to-Parameter Ratio : 14.6, ensuring model reliability.
  • R Factor : 0.050 (measures agreement between observed/calculated data).
  • Crystal Packing : Influenced by π-π stacking of chlorophenyl groups and hydrogen bonding, critical for material science applications .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMSO, PEG-400).
  • Personal Protective Equipment (PPE) : Gloves and goggles when handling chlorinated precursors.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal.
    Training in laboratory safety and emergency procedures is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance tetrazole cyclization.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. PEG-400) to improve solubility of intermediates.
  • Temperature Gradients : Conduct reactions at 50°C, 70°C, and 90°C to identify kinetic vs. thermodynamic control.
    Evidence from PEG-400-mediated syntheses shows yields >90% under optimized conditions .

Q. How can computational methods model its electronic structure and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., PEG-400) to guide solvent selection.
  • Docking Studies : Map binding affinities for medicinal chemistry applications (e.g., carbonic anhydrase inhibition) .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. IR)?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., ¹³C NMR and HSQC for carbon assignments).
  • Crystallographic Validation : Compare experimental IR/NMR with SC-XRD-derived bond lengths.
  • Isotopic Labeling : Introduce ¹⁵N or ²H to clarify ambiguous signals in crowded spectra .

Q. What are the implications of its crystal packing for material science?

  • Methodological Answer : The title compound exhibits:
  • π-π Interactions : Between chlorophenyl rings (3.8 Å spacing), enabling conductive frameworks.
  • Hydrogen Bonding : N–H···N tetrazole interactions (2.1 Å) stabilize supramolecular assemblies.
    These features suggest utility in metal-organic frameworks (MOFs) or nonlinear optical materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole

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